Chemical structure and properties of Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate
Chemical structure and properties of Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate
Topic: Chemical structure and properties of Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Analysis, Synthesis, and Pharmaceutical Applications
Executive Summary
Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate (CAS: 1218122-03-2) is a specialized non-proteinogenic amino acid ester belonging to the class of
While structurally related to the psychoactive phenethylamine precursors (such as 2,5-dimethoxybenzaldehyde), this glycine derivative possesses distinct chemical properties and regulatory classifications. This guide provides a comprehensive technical analysis of its structure, validated synthetic protocols, and reactivity profile for application in medicinal chemistry.[1]
Chemical Identity & Structural Analysis
The compound consists of a glycine backbone substituted at the
Table 1: Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate |
| Common Name | 2,5-Dimethoxyphenylglycine methyl ester |
| CAS Number | 1218122-03-2 |
| Molecular Formula | C |
| Molecular Weight | 225.24 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in MeOH, DCM, EtOAc; HCl salt soluble in water |
| Chirality | Contains one stereocenter (C |
| pKa (Predicted) | Amine: ~7.2 |
Structural Insights
-
Electronic Effects: The 2,5-dimethoxy motif is strongly electron-donating via resonance (+M effect), significantly increasing the electron density of the aromatic ring. This makes the ring susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) primarily at the para position relative to the alkyl chain (position 4).
-
Benzylic Lability: The amino group is in a benzylic position. The electron-rich ring stabilizes benzylic carbocations, making the compound potentially sensitive to oxidative conditions or racemization under harsh basic conditions.
-
Steric Hindrance: The ortho-methoxy group provides steric bulk near the amino acid center, which can influence the conformation of peptides incorporating this unit, often inducing turn structures.
Synthesis & Production Protocols
The industrial standard for synthesizing
3.1. Retrosynthetic Analysis
The target molecule is disassembled into three key components:
-
Cyanide source (Carboxylate carbon source)
-
Ammonia/Amine (Nitrogen source)
-
Methanol (Esterification agent)
3.2. Experimental Protocol (Strecker Route)
Step 1: Formation of the Aminonitrile
-
Reagents: 2,5-Dimethoxybenzaldehyde (1.0 eq), NH
Cl (1.1 eq), NaCN (1.1 eq). -
Solvent: Methanol/Water (1:1).
-
Procedure:
-
Dissolve 2,5-dimethoxybenzaldehyde in MeOH.
-
Add a saturated aqueous solution of NH
Cl. -
Add NaCN solution dropwise at 0°C (Caution: HCN evolution risk; maintain basic pH).
-
Stir at room temperature for 12–24 hours. The aminonitrile intermediate often precipitates or is extracted with EtOAc.
-
Step 2: Hydrolysis to Amino Acid
-
Reagents: 6M HCl (excess).
-
Procedure:
-
Reflux the crude aminonitrile in 6M HCl for 4–6 hours.
-
The nitrile hydrolyzes first to the amide, then to the carboxylic acid.
-
Concentrate in vacuo to obtain 2-(2,5-dimethoxyphenyl)glycine hydrochloride.
-
Step 3: Methyl Esterification
-
Reagents: Thionyl chloride (SOCl
), Methanol (anhydrous). -
Procedure:
-
Chill anhydrous methanol (20 mL/g of substrate) to 0°C.
-
Add SOCl
(1.5 eq) dropwise to generate anhydrous HCl in situ. -
Add the amino acid hydrochloride.
-
Reflux for 2–4 hours.
-
Concentrate and recrystallize from MeOH/Et
O to yield Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate hydrochloride.
-
3.3. Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the Strecker pathway. The aminonitrile formation is the critical step determining yield and purity.
Reactivity & Applications in Drug Discovery[5]
4.1. Reactivity Profile
The compound exhibits dual reactivity characteristic of amino acid esters, modified by the electron-rich aromatic ring.
-
N-Terminus (Amine):
-
Acylation: Readily reacts with acid chlorides or activated carboxylic acids (EDC/HOBt coupling) to form amides. This is the primary route for incorporating the moiety into peptide chains.
-
Reductive Amination: Can be alkylated with aldehydes/ketones and NaBH(OAc)
.
-
-
C-Terminus (Ester):
-
Hydrolysis: Saponification with LiOH/THF/H
O yields the free amino acid. -
Reduction: Treatment with LiAlH
yields the corresponding amino alcohol (2-amino-2-(2,5-dimethoxyphenyl)ethanol), a scaffold found in various adrenergic agonists. -
Amidation: Reaction with amines yields amides directly.
-
-
Aromatic Ring:
-
Electrophilic Substitution: The 4-position is highly activated.[4] Nitration or bromination can occur under mild conditions, allowing for further functionalization of the scaffold.
-
4.2. Pharmaceutical Applications[4][5][6][7]
-
mGluR Modulators: Phenylglycine derivatives are classic scaffolds for Metabotropic Glutamate Receptor (mGluR) ligands. The 2,5-dimethoxy substitution alters the lipophilicity and receptor docking profile, potentially targeting mGluR2/3 subtypes involved in anxiety and schizophrenia.
-
Peptidomimetics: Used to introduce conformational constraints. The steric bulk of the dimethoxyphenyl group restricts rotation around the
(phi) and (psi) angles of the peptide backbone, stabilizing -turn structures. -
Synthetic Intermediate: Precursor for isoquinolinones via cyclization reactions.
4.3. Reactivity Logic Diagram
Figure 2: Divergent synthetic utility of the scaffold. The compound serves as a trifunctional core (Amine, Ester, Aromatic Ring).
Safety & Regulatory Considerations
5.1. Handling & Toxicology
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Precaution: Avoid inhalation of dust. The compound is a substituted aniline derivative; chronic exposure precautions should be taken similar to other methoxy-anilines.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The electron-rich ring makes it susceptible to slow oxidation (browning) upon exposure to air and light.
5.2. Regulatory Context (Precursor Monitoring)
Researchers must be aware that the starting material, 2,5-dimethoxybenzaldehyde , is a listed precursor in some jurisdictions due to its use in synthesizing controlled phenethylamines (e.g., 2C-B, 2C-I).
-
Distinction: The target compound (Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate) is an amino acid ester , not a phenethylamine. It does not possess the pharmacological profile of the 2C-x class (5-HT2A agonism) but shares the chemical lineage.
-
Compliance: Ensure end-use declarations verify the application in peptide synthesis or non-clinical research.
References
-
Chemical Identity & CAS: Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate - Substance Detail. MolDB. Link
-
Synthesis of Phenylglycines: Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical Reviews, 92(5), 889-917. Link
-
Strecker Reaction Protocol: Davis, F. A., et al. (1996). Asymmetric Synthesis of Amino Acids using Sulfinimines (N-Sulfinyl Imines). Journal of Organic Chemistry. Link
-
2,5-Dimethoxybenzaldehyde Reactivity: Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Context on precursor reactivity). Link
-
mGluR Ligand Structure: Swanson, C. J., et al. (2005). Metabotropic glutamate receptors as novel targets for anxiety and stress disorders. Nature Reviews Drug Discovery. Link
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- 2. scribd.com [scribd.com]
- 3. Successful 2C-B Syntheses [erowid.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
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